L-Proline, 1-dodecyl-4-hydroxy-, trans- is a derivative of L-proline that features a long dodecyl chain and a hydroxyl group at the fourth position. This compound is notable for its potential applications in various scientific fields, particularly in biochemistry and materials science. It is classified as an amino acid derivative and is recognized for its role in collagen stability and other biological processes.
L-Proline, 1-dodecyl-4-hydroxy-, trans- can be sourced from microbial fermentation processes or synthesized through chemical methods. It belongs to the class of amino acids and can be categorized under hydroxyproline derivatives, which are significant in biological systems due to their involvement in protein structure and function.
The synthesis of L-Proline, 1-dodecyl-4-hydroxy-, trans- can be achieved through several methods, including:
The optimization of metabolic pathways in microbial systems often includes:
L-Proline, 1-dodecyl-4-hydroxy-, trans- has a molecular formula of with a molecular weight of approximately 295.46 g/mol. The structure features:
The compound's structural data indicates significant steric factors due to the long hydrophobic dodecyl tail, which influences its solubility and interaction with biological membranes.
L-Proline, 1-dodecyl-4-hydroxy-, trans- can participate in various chemical reactions typical of amino acids, including:
These reactions are facilitated by standard organic chemistry protocols and may require specific catalysts or conditions to optimize yields.
The mechanism by which L-Proline, 1-dodecyl-4-hydroxy-, trans- exerts its effects is primarily through its role in stabilizing collagen structures due to the presence of the hydroxyl group. This modification enhances hydrogen bonding within collagen fibers, thereby improving their stability and resistance to degradation.
Studies have shown that hydroxylated prolines are crucial for maintaining the structural integrity of collagen, influencing cellular signaling pathways related to tissue repair and regeneration .
L-Proline, 1-dodecyl-4-hydroxy-, trans- appears as a white crystalline solid at room temperature. It is soluble in water due to its polar hydroxyl group but may exhibit reduced solubility compared to other amino acids due to the hydrophobic dodecyl tail.
Key chemical properties include:
Relevant data indicate that the compound is sensitive to air and should be stored under inert conditions to prevent oxidation or degradation .
L-Proline, 1-dodecyl-4-hydroxy-, trans- has several scientific uses:
Microbial proline 4-hydroxylases (P4Hs) belong to the Fe(II)/α-ketoglutarate (α-KG)-dependent dioxygenase superfamily, which catalyzes the stereospecific hydroxylation of free L-proline to yield trans-4-hydroxy-L-proline. These enzymes require molecular oxygen (O₂), Fe²⁺ as a cofactor, and α-KG as an essential co-substrate. During catalysis, α-KG undergoes oxidative decarboxylation to succinate and CO₂, while the Fe²⁺ center facilitates the activation of molecular oxygen. This generates a highly reactive ferryl-oxo intermediate (Fe⁴⁺=O) that abstracts a hydrogen atom from the C4 position of proline’s pyrrolidine ring. Subsequent oxygen rebound forms the hydroxylated product [2] [4] [9].
The catalytic cycle involves conserved residues within the enzyme’s active site. A quintessential histidine motif (His-X-Asp/Glu-Xₙ-His) coordinates the Fe²⁺ ion, maintaining its positioning for optimal oxygen activation. Structural analyses of P4Hs from Dactylosporangium sp. RH1 reveal a twisted jelly roll β-sheet core flanked by α-helical domains, creating a hydrophobic pocket that precisely accommodates the proline substrate. The enzyme’s affinity for α-KG (apparent Kₘ ≈ 0.2 mM) is significantly higher than for proline (Kₘ ≈ 4.0 mM), ensuring efficient co-substrate utilization during hydroxylation [2] [9]. Activity is strongly inhibited by divalent cations like Zn²⁺ and Cu²⁺, which disrupt Fe²⁺ binding, while ascorbate acts as a reductant to prevent Fe³⁺ accumulation and maintain catalytic activity [9].
Table 1: Kinetic Parameters of Microbial Proline 4-Hydroxylases
| Source Organism | Molecular Mass (kDa) | Kₘ (Proline) (mM) | Kₘ (α-KG) (mM) | Optimum pH | Optimum Temp (°C) |
|---|---|---|---|---|---|
| Dactylosporangium sp. RH1 | 29.7 | 4.0 | 0.2 | 6.0–7.5 | 30–40 |
| Pseudomonas stutzeri | 32.5* | 5.2* | 0.3* | 6.5–7.0 | 35 |
| Bordetella bronchiseptica | 31.0* | 3.8* | 0.25* | 6.8–7.2 | 37 |
Note: *Denotes estimated values from homologous expression studies [5] [9].
Microbial P4Hs exhibit stringent regio- and stereoselectivity, exclusively producing the trans-4-hydroxy-L-proline isomer. This specificity arises from precise molecular recognition within the enzyme’s substrate-binding pocket. The pyrrolidine ring of proline adopts a Cγ-exo puckered conformation when bound, positioning the C4–H bond parallel to the ferryl-oxo species for optimal hydrogen atom abstraction. Bulky substituents at the C1 position (e.g., dodecyl group in "L-Proline, 1-dodecyl-4-hydroxy-, trans-") are accommodated within a hydrophobic tunnel formed by aliphatic residues (Val, Leu, Ile) in the active site [4] [9].
Mutagenesis studies indicate that residues lining this tunnel govern acceptance of alkylated proline derivatives. For instance, substituting hydrophobic residues with smaller side chains (e.g., Val→Ala) can enhance activity toward long-chain alkyl-prolines by reducing steric hindrance. Conversely, enzymes like the Dactylosporangium P4H show negligible activity against peptidyl-proline, distinguishing them from mammalian collagen prolyl hydroxylases. This absolute specificity for free proline derivatives is crucial for biocatalytic applications aiming to produce non-proteinogenic hydroxyprolines like 1-dodecyl-4-hydroxyproline [5] [9]. The stereochemical outcome (trans versus cis) is controlled by the directionality of oxygen insertion, dictated by the proline ring’s orientation relative to the ferryl-oxo moiety. Molecular dynamics simulations confirm that the Cγ-exo conformation sterically favors trans-hydroxylation [4].
Industrial production of trans-4-hydroxy-L-proline derivatives relies on recombinant strains of Escherichia coli and Corynebacterium glutamicum, engineered to overexpress proline biosynthesis genes alongside microbial P4Hs. The proline pathway begins with glutamate, phosphorylated by γ-glutamyl kinase (ProB) to form γ-glutamyl phosphate—the rate-limiting step subject to feedback inhibition by proline. Expression of feedback-resistant ProB mutants (e.g., ProB⁺ᴰ¹⁵²ᴺ) eliminates this inhibition, elevating intracellular proline pools. Subsequent steps involve reduction to glutamate-γ-semialdehyde (spontaneously cyclizing to Δ¹-pyrroline-5-carboxylate, P5C) and further reduction to proline by P5C reductase (ProC) [1] [5].
To enable hydroxylation, genes encoding P4Hs (e.g., p4hD from Dactylosporangium sp.) are introduced. C. glutamicum offers advantages for industrial scale-up, including high osmotic stress tolerance and established use in amino acid production. However, expression of heterologous P4H is often more efficient in E. coli. Codon optimization of p4hD (adjusting GC content from 73% to 61%) significantly boosts enzyme yield in C. glutamicum, as rare codons impede translation. Intracellular α-KG, derived from glucose via the TCA cycle, serves as the hydroxylation co-substrate. Strategies to enhance α-KG supply include:
Table 2: Hydroxyproline Production in Engineered Microbial Strains
| Host Strain | Genetic Modifications | Hydroxyproline Yield (g/L) | Key Enhancements |
|---|---|---|---|
| E. coli BL21(DE3) | pET28a::p4hD (codon-optimized) + ProB⁺ᴰ¹⁵²ᴺ | 25.4 | High P4H expression; T7 promoter system |
| C. glutamicum ATCC 13032 | pEC-XY99::p4hB (B. bronchiseptica) + ProB⁺ | 8.7 | Codon optimization; enhanced α-KG supply |
| E. coli JM109 | pKK223-3::p4hP (P. stutzeri) | 12.1 | Constitutive expression; proline supplementation |
Chromosomal integration of P4H expression cassettes stabilizes production and eliminates plasmid dependency. CRISPR-Cas9 systems enable precise insertion of p4h genes into genomic "hotspots" (e.g., attB sites, dispensable metabolic genes) in both E. coli and C. glutamicum. A dual-vector approach is employed: one plasmid encodes Cas9 and a guide RNA (gRNA) targeting the insertion site, while a donor DNA template contains the p4h gene flanked by homology arms (40–50 bp) and a selectable marker (e.g., kanamycin resistance). This strategy achieves >90% integration efficiency [7].
For multi-gene pathway assembly (e.g., ProB⁺ + P4H), ribosomal binding site (RBS) optimization between genes ensures balanced expression. In C. difficile, CRISPR-Cas9 has been used to knock out proline catabolic genes (putA, proline dehydrogenase), redirecting flux toward hydroxylation. However, in hydroxyproline producers like E. coli, suppressing the putA-encoded proline utilization A protein—which degrades proline to P5C—is critical. PutA knockout mutants show 2.3-fold higher hydroxyproline titers by conserving intracellular proline pools [3] [7].
Anaerobic bacteria, including pathogenic Clostridioides difficile, utilize glycyl radical enzymes (GREs) to catabolize trans-4-hydroxy-L-proline (Hyp) as an energy source. Hyp dehydratase (HypD) is a GRE that converts Hyp to Δ¹-pyrroline-5-carboxylate (P5C) via water elimination. HypD activation requires a cognate activating enzyme (AE), which uses S-adenosylmethionine (AdoMet) to generate a glycyl radical (G•) on a conserved glycine residue (Gly765 in C. difficile) within HypD. This radical abstracts a hydrogen atom from a catalytic cysteine (Cys434), generating a thiyl radical (Cys•) [3] [7].
The thiyl radical initiates Hyp dehydration by abstracting the pro-5S hydrogen from C5 of Hyp. This forms a substrate radical, facilitating OH⁻ elimination from C4. The resulting enol radical tautomerizes to a ketone, producing P5C and regenerating Cys•. Crystal structures of HypD from C. difficile (2.05–2.52 Å resolution) reveal a dimeric architecture with Hyp bound in a Cγ-exo conformation. The active site is buried within a β-barrel, shielding radical intermediates. Key residues include Tyr555, which hydrogen-bonds to the Hyp carboxylate, and Arg310, which stabilizes the transition state. HypD is among the most abundant GREs in the human gut microbiome, indicating its ecological significance in hydroxyproline recycling [7].
Table 3: Structural and Functional Features of Glycyl Radical Enzymes Involved in Hydroxyproline Catabolism
| Enzyme | Organism | Subunit Structure | Radical Site | Key Catalytic Residues | Product |
|---|---|---|---|---|---|
| HypD | Clostridioides difficile | Homodimer | Gly765 | Cys434, Tyr555, Arg310 | P5C |
| Glycerol Dehydratase | Klebsiella pneumoniae | Heterotrimer | Gly748 | Glu803, Ser302 | 3-Hydroxypropionaldehyde |
| Choline TMA-lyase (CutC) | Desulfovibrio alaskensis | Homodimer | Gly958 | Cys489, Glu461 | Trimethylamine |
In C. difficile, Hyp degradation is coupled to Stickland fermentation—a metabolic pathway where amino acids serve as electron donors and acceptors to generate ATP. HypD-derived P5C is reduced to proline by P5C reductase (ProC), consuming NADH. Proline then undergoes reductive Stickland metabolism: Proline reductase (Prd) reduces proline to δ-aminovalerate via two enzymatic steps, coupled to proton gradient formation by the Rnf complex (ferredoxin:NAD⁺ oxidoreductase). This translocates Na⁺/H⁺ ions, driving ATP synthesis [3] [7].
Regulation of this pathway is controlled by the transcriptional repressor PrdR. In the absence of proline or Hyp, PrdR binds the prd operon promoter, inhibiting expression. Proline/Hyp binding to PrdR triggers its dissociation, enabling transcription. The putP gene, encoding proline dehydrogenase, is repressed under anaerobic conditions by redox-sensitive regulators like Rex, which senses NADH/NAD⁺ ratios. High NADH during hypoxia favors reductive proline catabolism over oxidative degradation. Metabolomic studies confirm that Hyp supplementation increases C. difficile growth rates 1.8-fold in nutrient-limited media, highlighting its role as a preferred substrate for energy generation [3] [7].
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: